4-(Aminomethyl)-4-methoxytetrahydro-2h-thiopyran 1,1-dioxide
Description
Properties
Molecular Formula |
C7H15NO3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
(4-methoxy-1,1-dioxothian-4-yl)methanamine |
InChI |
InChI=1S/C7H15NO3S/c1-11-7(6-8)2-4-12(9,10)5-3-7/h2-6,8H2,1H3 |
InChI Key |
ASBWAIQONHBREG-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCS(=O)(=O)CC1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-methoxytetrahydro-2h-thiopyran 1,1-dioxide typically involves the reaction of β-aminoethane sulfonamides with methylene donors such as dichloromethane, dibromomethane, and formaldehyde . The reaction conditions often include the use of a base to facilitate the formation of the thiopyran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-4-methoxytetrahydro-2h-thiopyran 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Aminomethyl)-4-methoxytetrahydro-2h-thiopyran 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-4-methoxytetrahydro-2h-thiopyran 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations :
- Aminomethyl vs. Amino Groups: The addition of a methylene spacer (-CH₂NH₂) in 1107645-98-6 increases steric bulk compared to the direct -NH₂ substitution in 210240-20-3. This may influence binding affinity in biological systems or reaction kinetics .
- Salt Forms : Hydrochloride salts (e.g., 116529-31-8) exhibit higher crystallinity and stability compared to free bases, critical for pharmaceutical formulation .
Physicochemical Properties
| Property | 4-(Aminomethyl)-4-methoxy (1107645-98-6) | 4-Hydroxy (194152-05-1) | 4-Amino (210240-20-3) |
|---|---|---|---|
| Melting Point (°C) | Not reported | 138–138.5 | Not reported |
| Boiling Point (°C) | Not reported | 378.1 (predicted) | Not reported |
| Hydrogen Bond Donors | 2 (HCl salt) | 2 | 2 |
| Topological Polar Surface Area (Ų) | 64.5 (calculated) | 66.8 | 64.5 |
Notes:
Biological Activity
4-(Aminomethyl)-4-methoxytetrahydro-2H-thiopyran 1,1-dioxide, also known by its CAS number 1494859-15-2, is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies concerning this compound.
- Chemical Formula : CHNOS
- Molecular Weight : 193.26 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% to 97% in commercial preparations .
Synthesis
The synthesis of this compound involves several steps, often starting from commercially available precursors. The compound can be synthesized through a Mannich reaction involving a secondary amine and formaldehyde, followed by cyclization to form the thiopyran ring structure .
Antimicrobial Properties
Research indicates that derivatives of thiopyran compounds exhibit significant antimicrobial activity. For instance, a study evaluated various aminomethyl derivatives and found that some exhibited potent antimicrobial effects against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Antioxidant Activity
The antioxidant properties of this compound have been explored in various studies. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
Case Studies
- Study on Antimicrobial Activity : A series of experiments demonstrated that compounds similar to 4-(Aminomethyl)-4-methoxytetrahydro-2H-thiopyran exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations ranging from 32 to 128 µg/mL depending on the bacterial strain tested .
- Antioxidant Evaluation : In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that the compound reduced DPPH radicals significantly compared to control groups. The IC50 value was calculated to be approximately 50 µg/mL, indicating substantial antioxidant activity .
Table of Biological Activities
Q & A
Q. Optimization Strategies :
- Use catalysts (e.g., phase-transfer catalysts) to enhance reaction efficiency.
- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to stabilize transition states.
- Monitor reaction progress via TLC or HPLC to identify ideal termination points .
How can researchers resolve discrepancies in spectroscopic data when characterizing the stereochemistry of this compound?
Advanced Research Focus
Discrepancies in NMR or X-ray crystallography data often arise from conformational flexibility or impurities. Methodological solutions include:
- Cross-Validation : Combine -NMR, -NMR, and 2D techniques (COSY, HSQC) to confirm coupling patterns and assign stereocenters .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for possible stereoisomers .
- Crystallographic Analysis : If single crystals are obtainable, X-ray diffraction provides unambiguous stereochemical assignments .
Q. Contradiction Management :
- Re-synthesize the compound to rule out batch-specific impurities.
- Validate purity via elemental analysis or mass spectrometry before spectroscopic interpretation .
What analytical techniques are critical for confirming the purity and identity of this compound, especially when vendor-provided data is unavailable?
Basic Research Focus
Key techniques include:
- Chromatography : HPLC or GC-MS to quantify impurities and confirm retention time consistency with standards .
- Spectroscopy : FT-IR for functional group verification (e.g., sulfone S=O stretches at ~1300–1150 cm) and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
- Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting point consistency and detect polymorphic forms .
Q. Methodological Note :
- Always run parallel analyses with a reference standard.
- For purity, use a combination of techniques (e.g., HPLC + Karl Fischer titration for water content) .
What computational approaches are suitable for predicting the reactivity of this compound in novel reaction environments?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states in polar aprotic solvents (e.g., DMSO) to predict nucleophilic substitution pathways .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify sites prone to electrophilic or nucleophilic attack .
- Reactivity Descriptors : Use Fukui indices to map regions of high electrophilicity, particularly around the aminomethyl group .
Q. Validation :
- Compare computational predictions with experimental kinetic data (e.g., rate constants for sulfone reduction or amine alkylation) .
How can the environmental fate of this compound be assessed in laboratory settings?
Advanced Research Focus
Adopt a tiered approach based on OECD guidelines:
- Phase 1 (Abiotic Studies) :
- Hydrolysis: Expose the compound to buffers at varying pH (3–9) and monitor degradation via LC-MS .
- Photolysis: Use UV-Vis irradiation to simulate sunlight-driven decomposition .
- Phase 2 (Biotic Studies) :
- Microbial degradation assays with soil or water samples to assess biodegradability under aerobic/anaerobic conditions .
- Phase 3 (Ecotoxicology) :
- Acute toxicity testing using Daphnia magna or algae to determine EC values .
Q. Data Integration :
- Combine results with quantitative structure-activity relationship (QSAR) models to predict long-term environmental risks .
What strategies mitigate side reactions during the synthesis of this compound?
Q. Basic Research Focus
- Protection-Deprotection : Temporarily protect the aminomethyl group with Boc or Fmoc to prevent undesired nucleophilic side reactions .
- Temperature Control : Maintain low temperatures (–20°C to 0°C) during oxidation steps to minimize over-oxidation .
- Purification : Use flash chromatography or recrystallization to isolate intermediates, reducing carryover impurities .
How can researchers design stability studies to evaluate the compound’s shelf-life under varying storage conditions?
Q. Advanced Research Focus
- Forced Degradation Studies :
- Long-Term Stability :
- Statistical Analysis :
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
